molecular formula C8H10N4O B11743148 {[1-(Pyridin-2-yl)ethylidene]amino}urea

{[1-(Pyridin-2-yl)ethylidene]amino}urea

Cat. No.: B11743148
M. Wt: 178.19 g/mol
InChI Key: RUXQWZJWMCHCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of {[1-(Pyridin-2-yl)ethylidene]amino}urea typically involves the reaction of pyridine-2-carbaldehyde with semicarbazide hydrochloride under specific conditions. The reaction is carried out in an ethanol solution, and the product is obtained after recrystallization

Chemical Reactions Analysis

{[1-(Pyridin-2-yl)ethylidene]amino}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where the pyridine ring is substituted with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[1-(Pyridin-2-yl)ethylidene]amino}urea involves binding to the hydroxyl group of viral surface glycoproteins. This binding prevents the virus from attaching to host cells and blocks the assembly of viruses into their characteristic ternary complex, thus inhibiting replication and transcription .

Properties

IUPAC Name

(1-pyridin-2-ylethylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQWZJWMCHCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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